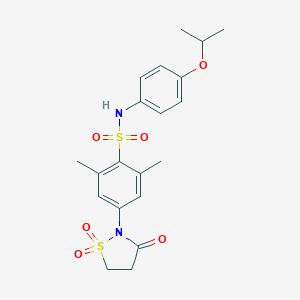![molecular formula C24H32N2O3 B253829 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B253829.png)
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide, also known as BPPB, is a synthetic compound that has been widely used in scientific research. This compound has shown potential as a useful tool in the study of various physiological and biochemical processes.
Wirkmechanismus
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide selectively inhibits the activity of the TRPV1 ion channel by binding to a specific site on the channel. This binding prevents the channel from opening in response to stimuli such as heat or capsaicin, which are known activators of the channel. By inhibiting the activity of the TRPV1 ion channel, 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide can reduce the transmission of pain signals and regulate body temperature.
Biochemical and Physiological Effects:
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has been shown to have several biochemical and physiological effects. Inhibition of the TRPV1 ion channel by 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has been shown to reduce the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in the transmission of pain signals. 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has also been shown to reduce the fever response in animals by inhibiting the activity of TRPV1 in the hypothalamus.
Vorteile Und Einschränkungen Für Laborexperimente
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of the TRPV1 ion channel, which allows for the study of the specific role of this channel in physiological and biochemical processes. 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide is also a reversible inhibitor, which allows for the study of the effects of TRPV1 inhibition over time. However, 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has limitations in that it is a synthetic compound and may have off-target effects that could confound experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide. One area of research is the development of more selective and potent inhibitors of the TRPV1 ion channel. Another area of research is the study of the role of TRPV1 in other physiological and biochemical processes, such as inflammation and cancer. Additionally, the potential therapeutic applications of TRPV1 inhibitors, including 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide, in the treatment of chronic pain and other conditions should be further explored.
In conclusion, 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide is a synthetic compound that has shown potential as a useful tool in the study of various physiological and biochemical processes. Its selective inhibition of the TRPV1 ion channel has been shown to have potential therapeutic applications in the treatment of chronic pain and other conditions. Further research is needed to fully understand the mechanism of action and potential applications of 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide and other TRPV1 inhibitors.
Synthesemethoden
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide is synthesized through a series of chemical reactions. The starting material is 4-methoxybenzaldehyde, which is reacted with 1-pyrrolidineethanamine to form 4-methoxy-N-(pyrrolidin-1-yl)benzamide. This intermediate product is then reacted with 2-bromoethyl butyrate to form the final product, 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has been used in various scientific research studies due to its ability to selectively inhibit the activity of the TRPV1 ion channel. This channel is involved in the transmission of pain signals, and its inhibition has been shown to have potential therapeutic applications in the treatment of chronic pain. 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has also been used in the study of the role of TRPV1 in the regulation of body temperature.
Eigenschaften
Produktname |
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide |
|---|---|
Molekularformel |
C24H32N2O3 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2-butoxy-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C24H32N2O3/c1-3-4-17-29-23-10-6-5-9-21(23)24(27)25-18-22(26-15-7-8-16-26)19-11-13-20(28-2)14-12-19/h5-6,9-14,22H,3-4,7-8,15-18H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
WBEURWKAHMHHKO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
Kanonische SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253748.png)
![N,N-diethyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253751.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253753.png)
![N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253754.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253755.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253756.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253757.png)
![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)



![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)
![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)